REACTION_CXSMILES
|
[H-].[Na+].C([CH:7]([OH:11])[C:8]([O-:10])=[O:9])(C)(C)C.[CH2:12](Br)[C:13]#[CH:14].[C:16](OCC)(=O)C.[CH2:22]1[CH2:26]OC[CH2:23]1>>[CH2:12]([O:11][CH2:7][C:8]([O:10][C:22]([CH3:23])([CH3:26])[CH3:16])=[O:9])[C:13]#[CH:14] |f:0.1|
|
Name
|
|
Quantity
|
23 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
19.1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C(C(=O)[O-])O
|
Name
|
|
Quantity
|
23 mmol
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at room temperature for 8 h
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with DCM (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to furnish a crude residue
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OCC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |